1,3,5-Triisocyanatobenzene
Description
1,3,5-Triisocyanatobenzene (CAS: 7373-27-5) is an aromatic trifunctional isocyanate with the molecular formula C₉H₃N₃O₃ and a molecular weight of 201.138 g/mol . It features three isocyanate (–NCO) groups symmetrically substituted on a benzene ring, conferring high reactivity and utility in polymer chemistry. This compound is notably employed as a core building block in dendrimer synthesis, enabling the creation of branched architectures through reactions with polyfunctional amines or alcohols . Its precise molecular structure, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensures controlled polymerization and functionalization in advanced materials .
Properties
IUPAC Name |
1,3,5-triisocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIQKXGPYOGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619430 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7373-27-5 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The process begins with the conversion of 1,3,5-benzenetricarboxylic acid (1a ) to its acyl azide intermediate (1b ) using diphenylphosphoryl azide (DPPA) and triethylamine. The acyl azide undergoes thermal decomposition to form the corresponding isocyanate. A critical modification involves using 1,2-dichloroethane as the solvent, which minimizes explosion risks associated with isolated acyl azides.
Acyl Azide Thermal Decomposition
This method involves direct conversion of 1,3,5-benzenetricarbonyl chloride to the target compound via acyl azide intermediates. While efficient, it requires careful handling due to the instability of acyl azides.
Synthetic Pathway
1,3,5-Benzenetricarbonyl chloride reacts with sodium azide in a biphasic system (water/dichloromethane) to form the acyl azide. Subsequent reflux in toluene induces decomposition to this compound:
Key Parameters
Hazard Mitigation
The exothermic nature of azide formation necessitates slow reagent addition and temperature control. Reactions should be conducted in well-ventilated hoods to manage nitrogen gas release.
Comparative Analysis of Methods
The table below contrasts the two primary synthesis routes:
Chemical Reactions Analysis
Chemical Reactions of 1,3,5-Triisocyanatobenzene
This compound participates in a variety of chemical reactions due to its highly reactive isocyanate groups. These reactions are crucial for forming polymers and modifying existing materials.
Polymerization Reactions
-
Polyurethane Synthesis: The compound is used to synthesize polyurethanes by reacting with polyols. This reaction forms urethane linkages, which are essential for the mechanical properties of polyurethane materials.
-
Cross-linking Reactions: The three isocyanate groups facilitate cross-linking reactions, which enhance the physical properties of polymers by creating a more rigid network structure.
Hydrophosphination Reactions
This compound can undergo hydrophosphination reactions with phosphines to form phosphinecarboxamides. This reaction is useful for synthesizing complex phosphorus-containing compounds .
Thiol-Ene Click Reactions
In thiol-ene click reactions, this compound can serve as a core for the synthesis of dendrimers. These reactions involve the addition of thiols to alkenes, often facilitated by a base and UV light, to form stable carbon-sulfur bonds .
Interaction with Biological Molecules
Isocyanates, including those from this compound, can react with biological molecules such as proteins. This interaction involves covalent bonding with amino acid residues like lysine and cysteine, potentially altering protein function and affecting toxicity and therapeutic applications.
Table 1: Comparison of Isocyanate Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | CH(NCO) | Highly reactive, used in polyurethane synthesis |
| 1,3-Diisocyanatobenzene | CH(NCO) | Less reactive than triisocyanate |
| 4,4'-Methylenediphenyl diisocyanate | CHNO | More stable than triisocyanates, used in polyurethane production |
Table 2: Reaction Conditions for Thiol-Ene Click Reaction
| Entry | Base | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Pyridine | 19 | 85–95 °C, UV light |
| 2 | PVP | 5 | 85–95 °C, UV light |
| 3 | DMAP | 20 | 85–95 °C, UV light |
| 4 | EtN | 39 | 85–95 °C, UV light |
| 5 | No base | Negligible | 85–95 °C, UV light |
Scientific Research Applications
Polymer Chemistry
Polyurethane Synthesis
One of the primary applications of TIB is in the synthesis of polyurethanes. The presence of multiple isocyanate groups allows for enhanced reactivity and cross-linking capabilities compared to diisocyanates. This property is crucial for developing advanced polyurethane materials with tailored mechanical and thermal properties.
Table 1: Comparison of Isocyanates in Polyurethane Synthesis
| Compound Name | Structure | Number of Isocyanate Groups | Reactivity Level |
|---|---|---|---|
| 1,3,5-Triisocyanatobenzene | CHNO | 3 | High |
| 4,4'-Methylenediphenyl diisocyanate | CHNO | 2 | Moderate |
| 1,6-Hexamethylene diisocyanate | CHNO | 2 | Moderate |
The increased functionality from TIB allows for the production of polyurethanes with enhanced properties such as improved elasticity, tensile strength, and resistance to thermal degradation .
Dendritic Polymers
TIB has also been utilized in the synthesis of dendritic polymers through thiol-ene click chemistry. This method allows for late-stage modifications of dendrimers, making them suitable for various applications in catalysis, sensing, and molecular electronics. The trifunctional nature of TIB facilitates the formation of complex dendritic architectures that can be tailored for specific functionalities .
Case Study: Dendritic Macromolecules
In a study published in ACS Omega, researchers demonstrated the use of TIB as a core building block for synthesizing dendritic macromolecules. The incorporation of TIB into these structures enabled selective functionalization at both the focal point and chain ends, resulting in materials with variable properties suitable for advanced applications in photonics and fluorescence .
Biochemical Applications
Protein Modification
TIB's reactivity extends to biological molecules, where it can modify proteins through covalent bonding with amino acid side chains such as lysine and cysteine. This interaction is significant for both toxicity assessments and therapeutic applications. The ability to alter protein functions through such modifications opens avenues for drug development and targeted therapies.
Table 2: Protein Interaction Studies with Isocyanates
| Isocyanate Compound | Target Amino Acids | Application Area |
|---|---|---|
| This compound | Lysine, Cysteine | Drug Development |
| 1,6-Hexamethylene diisocyanate | Lysine | Bioconjugation |
| Phenyl isocyanate | Cysteine | Protein Engineering |
Research indicates that TIB's ability to modify proteins can lead to altered protein functions, which has implications for understanding disease mechanisms and developing new therapeutic strategies .
Material Science
Advanced Coatings
TIB's chemical properties make it suitable for use in high-performance coatings that require durability and resistance to environmental factors. Its incorporation into coating formulations can enhance adhesion and flexibility while providing protective barriers against moisture and chemicals.
Case Study: Coating Formulations
A study explored the formulation of coatings using TIB as a cross-linking agent. The results showed that coatings formulated with TIB exhibited superior mechanical properties and resistance to solvents compared to traditional formulations using diisocyanates .
Mechanism of Action
The mechanism of action of 1,3,5-triisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymeric materials .
Comparison with Similar Compounds
Structural and Functional Differences
1,3,5-Triisocyanatobenzene differs from diisocyanates (e.g., hexamethylene 1,6-diisocyanate, HDI) in its trifunctionality. While diisocyanates (e.g., HDI, C₈H₁₂N₂O₂) form linear polymers via two reactive –NCO groups, the triisocyanate enables three-dimensional branching , critical for synthesizing dendrimers and hyperbranched polymers. For example, in dendrimer synthesis, this compound acts as a core to generate Dendrimer 5 , a highly branched structure, whereas HDI produces linear analogs like Dendrimer 7 .
Table 1: Comparison with Diisocyanates
Comparison with Other Trifunctional Benzene Derivatives
1,3,5-Trinitrobenzene (TNBN)
TNBN (C₆H₃N₃O₆) shares the trifunctional benzene structure but substitutes –NO₂ groups instead of –NCO. While both compounds exhibit symmetry-driven reactivity, TNBN is explosive under high heat, whereas this compound is non-explosive but highly reactive in polymerization .
1,3,5-Trifluorobenzene
This derivative (C₆H₃F₃, MW: 132.08 g/mol) replaces –NCO with –F groups. The electron-withdrawing fluorine atoms reduce reactivity compared to the isocyanate’s electrophilic –NCO groups. 1,3,5-Trifluorobenzene is primarily used in agrochemicals and pharmaceuticals, lacking the polymer-forming capability of the triisocyanate .
Table 2: Structural Analogs of this compound
| Compound | Functional Groups | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|
| This compound | –NCO | 201.14 | Dendrimers, polyurethanes |
| 1,3,5-Trinitrobenzene | –NO₂ | 213.11 | Explosives |
| 1,3,5-Trifluorobenzene | –F | 132.08 | Pharmaceuticals |
| 1,3,5-Triiodobenzene | –I | 469.81 | Radiocontrast agents |
| Key References |
Q & A
Q. Example Workflow :
Spike soil columns with ¹⁴C-labeled compound.
Monitor leachate for metabolites (e.g., urea derivatives) via NMR and HR-MS.
Perform 16S rDNA sequencing to assess microbial community shifts .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should they be validated?
Methodological Answer:
- 1H/13C NMR : Assign peaks using certified reference materials (e.g., TraceCERT® CRM4601-b for quantitative NMR) .
- IR Spectroscopy : Confirm isocyanate groups via N=C=O stretching (~2270 cm⁻¹).
- X-ray Diffraction : Resolve crystal structure to validate stereochemistry .
- Validation : Cross-check data with computational models (DFT) and literature values from authoritative databases (NIST, PubChem) .
Q. Case Study :
- Hybridization Strategy : Design triazine-isocyanate hybrids using DFT-optimized geometries, validated via X-ray crystallography .
Safety: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥0.5 m/s face velocity to prevent vapor exposure .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate.
- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture ingress and polymerization .
- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and decontaminate with ethanol .
Q. Key SDS Data :
- Acute Toxicity (Oral): LD₅₀ = 250 mg/kg (Rat) .
- Stability: Decomposes at >150°C, releasing toxic fumes (e.g., HCN) .
Advanced: How can researchers design experiments to analyze the ecological impact of this compound contamination?
Methodological Answer:
- Microcosm Studies : Expose soil/water systems to graded concentrations (10–1000 mg/kg) and monitor microbial diversity via 16S rDNA sequencing .
- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀ values) .
- Long-Term Exposure : Apply rarefaction analysis to detect shifts in dominant bacterial taxa over 6–12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
